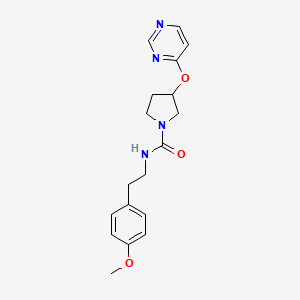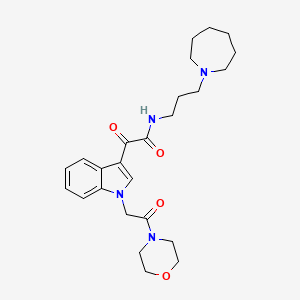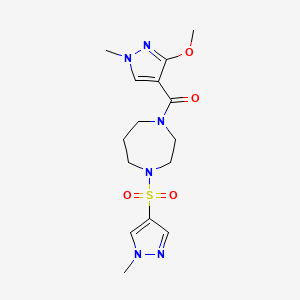
4-methoxy-1-methyl-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-1-methyl-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-1-methyl-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1-methyl-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Derivative Syntheses
Heterocyclic compounds, including dihydropyridinones and tetrahydropyridinediones, are synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These reactions offer a pathway to various derivatives with potential applications in medicinal chemistry and material science due to their structural diversity and biological relevance (Bacchi et al., 2005).
Kinase Inhibition for Cancer Therapy
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate promising results in cancer therapy, particularly in inhibiting tumor growth in Met-dependent carcinoma models, showcasing the therapeutic potential of dihydropyridine derivatives (Schroeder et al., 2009).
Novel Annulated Products
The synthesis of novel heterocyclic systems, such as pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one from aminonaphthyridinones, highlights the utility of dihydropyridine and its analogs in creating new molecules with potential biological activities. Such compounds could have implications in drug discovery and development (Deady & Devine, 2006).
Anticonvulsant Enaminones
The crystal structures of anticonvulsant enaminones, including derivatives of dihydropyridinones, reveal insights into their mechanism of action and potential therapeutic applications in treating neurological disorders. The understanding of molecular interactions and conformational dynamics is crucial for the design of more effective anticonvulsant drugs (Kubicki et al., 2000).
Cytotoxicity and Anticancer Research
The synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives, including those derived from dihydropyridine structures, have been explored for their in vitro cytotoxic activity against cancer cells. Such studies contribute to the development of new anticancer agents and understanding their mechanisms of action (Hassan et al., 2014).
properties
IUPAC Name |
4-methoxy-1-methyl-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17-9-10(12(20-2)8-14(17)18)15(19)16-11-6-4-5-7-13(11)21-3/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOAFPQAKCVQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-methyl-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2917080.png)



![3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2917084.png)